1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid
Overview
Description
The compound “1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid” is a pyrazolopyridine . It’s a structural motif found in various active agrochemical and pharmaceutical ingredients . The biological activities of this compound are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular formula of this compound is C9H8F3N3O . The structure of this compound is thought to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 231.06194637 g/mol . The topological polar surface area is 46.9 Ų . The compound is considered to have a complexity of 352 .Scientific Research Applications
Synthesis and Antioxidant Evaluation
1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid and its derivatives have been explored for their potential in synthesizing new compounds with antioxidant properties. Gouda (2012) synthesized various imidazolopyrazole and imidazolopyrimidine derivatives using this compound, some of which exhibited promising antioxidant activities, demonstrating its utility in developing novel antioxidants (Gouda, 2012).
Synthesis of Novel Isoxazolines and Isoxazoles
Rahmouni et al. (2014) demonstrated the use of this compound in the synthesis of novel isoxazolines and isoxazoles. They prepared derivatives through cycloaddition, underlining the compound's versatility in creating diverse heterocyclic structures (Rahmouni et al., 2014).
Cancer Treatment Potential
This compound has also been investigated for its potential in cancer treatment. A study by ロバート ヘンリー,ジェームズ (2006) identified a derivative of this compound as an Aurora kinase inhibitor, indicating its possible use in developing cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Library of Fused Pyridine-4-Carboxylic Acids
Volochnyuk et al. (2010) used this compound in creating a library of fused pyridine-4-carboxylic acids. Their work emphasizes the compound’s role in advancing combinatorial chemistry for diverse applications (Volochnyuk et al., 2010).
Synthesis of Polyheterocyclic Ring Systems
Abdel‐Latif et al. (2019) showcased the use of this compound in synthesizing new polyheterocyclic ring systems. Their work contributes to the development of structurally diverse heterocyclic compounds with potential biological activities (Abdel‐Latif et al., 2019).
Antiviral Activity
Bernardino et al. (2007) synthesized derivatives of this compound to investigate their antiviral activity, particularly against Herpes simplex virus, demonstrating its potential in antiviral drug development (Bernardino et al., 2007).
Future Directions
properties
IUPAC Name |
1-[1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-8-12-10(15(16,17)18)7-11(19-13(12)21(2)20-8)22-5-3-9(4-6-22)14(23)24/h7,9H,3-6H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJDYDYWFGGKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)N3CCC(CC3)C(=O)O)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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